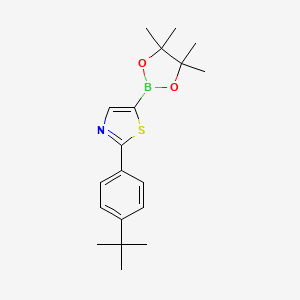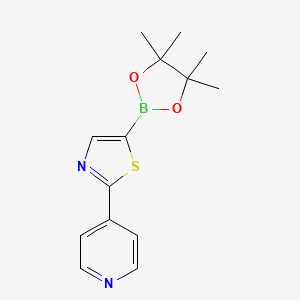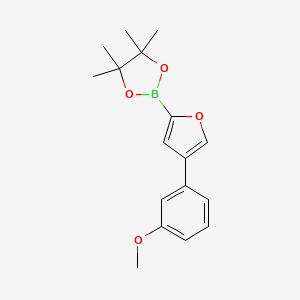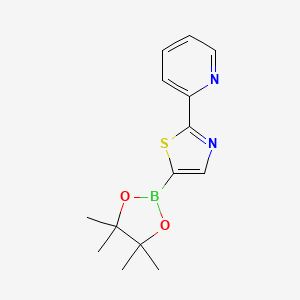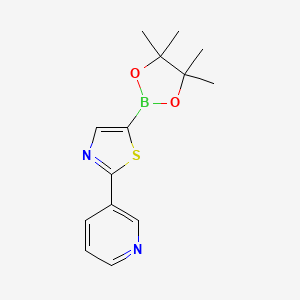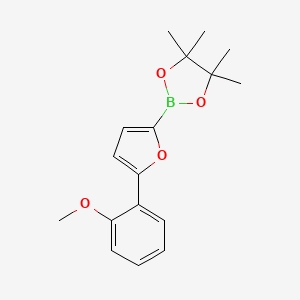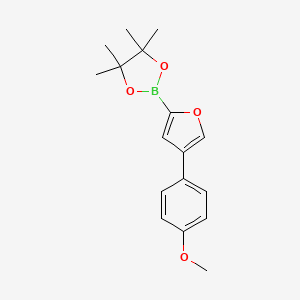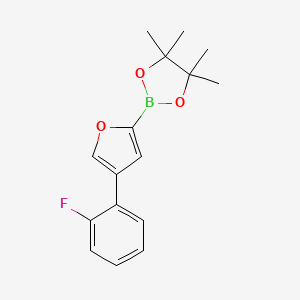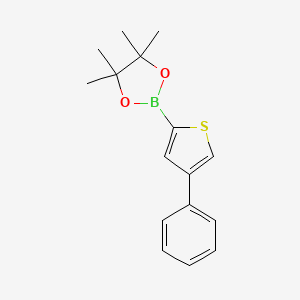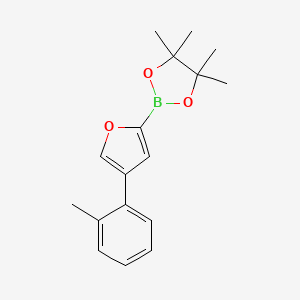
4-(2-Tolyl)furan-2-boronic acid pinacol ester
Overview
Description
4-(2-Tolyl)furan-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is a derivative of boronic acid and is characterized by the presence of a furan ring and a tolyl group. The pinacol ester moiety enhances its stability and makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tolyl)furan-2-boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-tolylfuran using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are typically mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems and real-time monitoring helps in optimizing the reaction parameters and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tolyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Corresponding alcohol.
Reduction: Borane or boronate.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Tolyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(2-Tolyl)furan-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the boronic ester group interacts with specific enzymes and proteins, modulating their activity.
Comparison with Similar Compounds
4-(2-Tolyl)furan-2-boronic acid pinacol ester can be compared with other boronic esters such as:
- Phenylboronic acid pinacol ester
- 2-Formylphenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
The presence of the furan ring and the tolyl group in this compound makes it unique compared to other boronic esters. These structural features enhance its reactivity and make it a valuable reagent in specific synthetic applications.
Similar Compounds
- Phenylboronic acid pinacol ester : Commonly used in Suzuki–Miyaura coupling reactions.
- 2-Formylphenylboronic acid pinacol ester : Used in the synthesis of fluorescent probes and other advanced materials.
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester : Utilized in the development of pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-8-6-7-9-14(12)13-10-15(19-11-13)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMHUKEEHBQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144996 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-39-2 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



